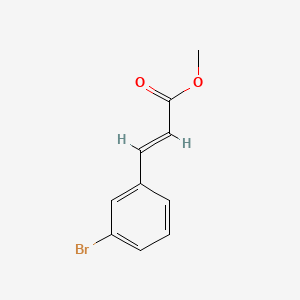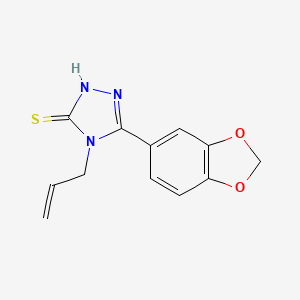
(R)-3-(Boc-氨甲基)哌啶
概述
描述
“®-3-(Boc-aminomethyl)piperidine” is a chemical compound that is used as a reactant in the synthesis of various other compounds . It is also known by other names such as “tert-butyl 2-aminomethyl piperidine-1-carboxylate”, “2-aminomethyl-1-n-boc-piperidine”, “1-boc-2-aminomethyl-piperidine”, and "1-boc-2-aminomethylpiperidine" .
Synthesis Analysis
This compound is used as a reactant in the synthesis of various other compounds. Some of the compounds that can be synthesized using “®-3-(Boc-aminomethyl)piperidine” include TRPV1 antagonists, CHK1 inhibitors, p38a MAP kinase inhibitors, Carbamoylphosphonates, and Macrolactams via carbonylation/intramolecular amidation .Molecular Structure Analysis
The linear formula for “®-3-(Boc-aminomethyl)piperidine” is C5H10NCH2NHCO2C4H9 . The molecular weight of this compound is 214.30 .Chemical Reactions Analysis
“®-3-(Boc-aminomethyl)piperidine” is used as a reactant in the synthesis of various compounds. Some of the reactions it is involved in include the synthesis of TRPV1 antagonists, CHK1 inhibitors, p38a MAP kinase inhibitors, Carbamoylphosphonates, and Macrolactams via carbonylation/intramolecular amidation .Physical And Chemical Properties Analysis
“®-3-(Boc-aminomethyl)piperidine” is a solid at room temperature . It has a melting point of 60-70 °C . It is soluble in DMSO .科学研究应用
Intramolecular Transamidation Reactions
Lastly, it is involved in intramolecular transamidation reactions. This process is significant in the synthesis of complex organic compounds, which can be applied in pharmaceuticals and material science.
Each application highlights the versatility and importance of ®-3-(Boc-aminomethyl)piperidine in scientific research, particularly within organic synthesis and pharmaceutical development .
作用机制
Target of Action
Boc-protected amines are generally used as intermediates in the synthesis of various pharmaceutical compounds . The specific targets would therefore depend on the final compound that is synthesized using ®-3-(Boc-aminomethyl)piperidine.
Mode of Action
The mode of action of ®-3-(Boc-aminomethyl)piperidine is primarily based on its role as a building block in the synthesis of various compounds . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. It prevents the amine from reacting undesirably during the synthesis process. Once the synthesis is complete, the Boc group can be removed to reveal the active amine .
Biochemical Pathways
The specific biochemical pathways affected by ®-3-(Boc-aminomethyl)piperidine would depend on the final compound that is synthesized using itThe compounds it helps synthesize may have various effects on biochemical pathways .
Result of Action
As a synthetic intermediate, ®-3-(Boc-aminomethyl)piperidine does not have direct molecular or cellular effects. Its primary role is to facilitate the synthesis of other compounds. The molecular and cellular effects would therefore be attributed to the final synthesized compound .
Action Environment
The action environment of ®-3-(Boc-aminomethyl)piperidine is primarily the laboratory or industrial setting where it is used for synthesis . Factors such as temperature, pH, and the presence of other reagents can influence its reactivity and stability. For instance, the Boc group can be removed under acidic conditions .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203561 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879275-33-9 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879275-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501203561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)



